4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
Properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-3-4-14(2)16(11-13)12-25-18-6-5-17-21-22-19(24(17)23-18)15-7-9-20-10-8-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTSWVRCIJYMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the pyridine and sulfanyl groups . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
Triazolo-Pyridazine Derivatives
- 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6) :
- Shares the same triazolo-pyridazine core as the target compound.
- Substituent differences: The sulfanyl group is linked to an acetamide moiety instead of a (2,5-dimethylphenyl)methyl group.
- Molecular weight: 299.35 (vs. ~348.4 for the target compound).
- Solubility: 11.2 µg/mL at pH 7.4, suggesting moderate hydrophilicity due to the acetamide group.
1,2,4-Triazole Derivatives with Sulfanyl Groups
- 5-Phenyl/benzyl-4-phenyl-3-(6-chloropyridin-3-yl methyl)sulfanyl-1,2,4-triazoles : Core structure: Simple 1,2,4-triazole (vs. fused triazolo-pyridazine). Reported activity: Antibacterial properties, highlighting the role of sulfanyl-linked substituents in bioactivity.
Pyrazolo-Triazolo-Pyridine Derivatives
- 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine :
- Core structure: Pyrazolo-triazolo-pyridine (vs. triazolo-pyridazine).
- Substituents: Alkylthio groups, which may influence lipophilicity and metabolic stability.
Solubility and Lipophilicity
- Chlorophenyl or methoxyphenyl substituents (e.g., ) introduce electron-withdrawing or donating effects , altering reactivity and binding interactions .
Bioactivity Trends
- Sulfanyl-containing triazoles (e.g., ) demonstrate antibacterial activity , suggesting the target compound’s sulfanyl group may contribute to similar interactions .
- Heterocyclic amines like IQ () highlight the importance of substituents in toxicity profiles , though the target compound’s dimethylphenyl group may mitigate such risks .
Comparative Data Table
Biological Activity
The compound 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine , also known as N-[2-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide (CAS Number: 872997-03-0), is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C22H23N5O2S2
- Molecular Weight : 453.6 g/mol
- Structure : The compound features a triazolo-pyridazine core with a dimethylphenyl group and a benzenesulfonamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in cancer treatment. It has been shown to inhibit c-Met kinase activity, which is crucial in various signaling pathways related to cancer progression. The binding of the compound to the ATP-binding site of the c-Met kinase has been observed to be significant in modulating its activity.
In Vitro Studies
In vitro studies have demonstrated that derivatives of triazolo-pyridazine exhibit moderate cytotoxicity against several cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The most promising results were reported for compound 12e , which showed significant cytotoxicity with IC50 values of:
Enzyme Inhibition
The compound's inhibitory activity against c-Met kinase was found to be comparable to established inhibitors like Foretinib:
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of triazolo-pyridazine derivatives indicates that modifications in the molecular structure can significantly affect biological activity:
- The introduction of halogen substituents and variations in the aromatic groups can enhance or diminish cytotoxic effects.
- The presence of a 2-pyridyl group was noted to play a critical role in enhancing cytotoxicity across various tested compounds .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Triazolo-Pyrimidine Derivatives : This research synthesized novel derivatives and evaluated their inhibitory effects against c-Met kinase and various cancer cell lines, establishing a correlation between structural modifications and biological efficacy .
- Cytotoxicity Evaluation : A detailed evaluation using the MTT assay demonstrated that most compounds exhibited moderate cytotoxicity with some achieving IC50 values below , indicating potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
